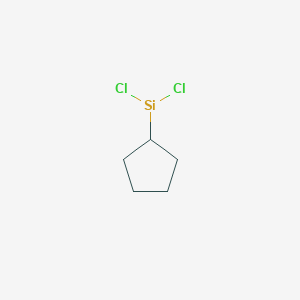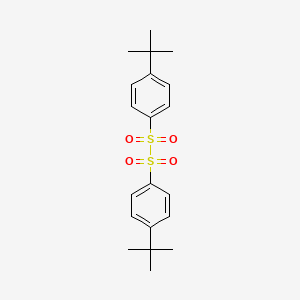
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two tert-butylphenyl groups and a tetraoxo-disulfane core. Its molecular formula is C22H26O2S2, and it has a molecular weight of 402.58 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves the reaction of 4-tert-butylphenyl derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of 4-tert-butylphenyl lithium reagents, which react with sulfur dichloride to form the desired disulfane compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfane to thiols or sulfides using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, nitrating agents, sulfuric acid as catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways involving sulfur compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s disulfane core can undergo redox reactions, influencing cellular redox states and modulating signaling pathways. Additionally, the tert-butylphenyl groups can interact with hydrophobic regions of proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-tert-butylphenyl)ethane-1,2-dione: Similar structure but lacks the disulfane core.
4,4’-Di-tert-butylstilbene: Contains similar tert-butylphenyl groups but has a different core structure.
1,3-Bis(4-tert-butylphenyl)propane-1,3-dione: Similar functional groups but different connectivity and core structure.
Uniqueness
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is unique due to its tetraoxo-disulfane core, which imparts distinct chemical reactivity and biological activity. This core structure allows for versatile redox chemistry and interactions with biological targets, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
188940-57-0 |
|---|---|
Fórmula molecular |
C20H26O4S2 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(4-tert-butylphenyl)sulfonylsulfonylbenzene |
InChI |
InChI=1S/C20H26O4S2/c1-19(2,3)15-7-11-17(12-8-15)25(21,22)26(23,24)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
Clave InChI |
SZAPBCMXGPYERU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





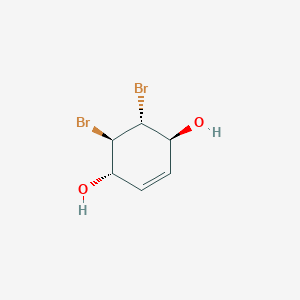
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
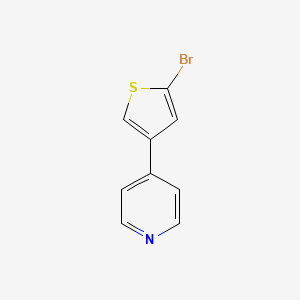

![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)
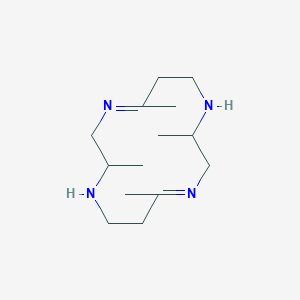
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
